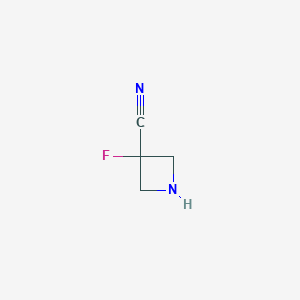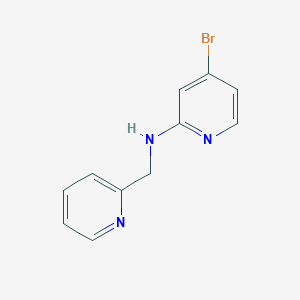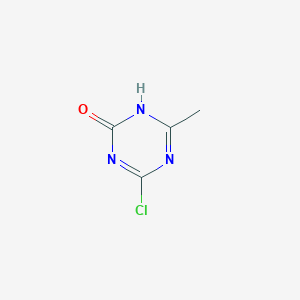
(+)-11-epi-Fistularin 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-11-epi-Fistularin 3 is a marine natural product isolated from sponges of the genus Aplysina. This compound belongs to the class of bromotyrosine-derived alkaloids, which are known for their diverse biological activities. The structure of this compound includes a brominated tyrosine residue, which contributes to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-11-epi-Fistularin 3 involves several steps, starting from commercially available starting materials. The key steps include bromination, cyclization, and coupling reactions. The reaction conditions typically involve the use of brominating agents such as N-bromosuccinimide (NBS) and cyclization agents like trifluoroacetic acid (TFA). The final coupling step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily obtained through extraction from natural sources. advancements in synthetic chemistry may allow for scalable production in the future, utilizing optimized synthetic routes and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(+)-11-epi-Fistularin 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom in the structure can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Sodium iodide (NaI) in acetone for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
(+)-11-epi-Fistularin 3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying bromotyrosine-derived alkaloids and their reactivity.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of (+)-11-epi-Fistularin 3 involves its interaction with cellular targets, leading to various biological effects. The compound is known to inhibit enzymes involved in cell proliferation and induce apoptosis in cancer cells. The brominated tyrosine residue plays a crucial role in its binding to molecular targets, disrupting cellular pathways and leading to its biological activities.
Comparación Con Compuestos Similares
(+)-11-epi-Fistularin 3 is compared with other bromotyrosine-derived alkaloids, such as:
Fistularin 3: Similar structure but differs in the stereochemistry of the brominated tyrosine residue.
Aeroplysinin-1: Another bromotyrosine-derived compound with distinct biological activities.
Psammaplin A: A bromotyrosine-derived compound with potent anticancer properties.
The uniqueness of this compound lies in its specific stereochemistry, which contributes to its distinct biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C31H30Br6N4O11 |
|---|---|
Peso molecular |
1114.0 g/mol |
Nombre IUPAC |
(5S,6R)-7,9-dibromo-N-[(2R)-3-[2,6-dibromo-4-[2-[[(5S,6R)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |
InChI |
InChI=1S/C31H30Br6N4O11/c1-48-24-16(34)5-30(26(44)21(24)36)7-18(40-51-30)28(46)38-9-13(42)11-50-23-14(32)3-12(4-15(23)33)20(43)10-39-29(47)19-8-31(52-41-19)6-17(35)25(49-2)22(37)27(31)45/h3-6,13,20,26-27,42-45H,7-11H2,1-2H3,(H,38,46)(H,39,47)/t13-,20?,26+,27+,30-,31-/m1/s1 |
Clave InChI |
TURTULDFIIAPTC-LWQYBKJXSA-N |
SMILES isomérico |
COC1=C([C@@H]([C@]2(CC(=NO2)C(=O)NC[C@H](COC3=C(C=C(C=C3Br)C(CNC(=O)C4=NO[C@@]5(C4)C=C(C(=C([C@@H]5O)Br)OC)Br)O)Br)O)C=C1Br)O)Br |
SMILES canónico |
COC1=C(C(C2(CC(=NO2)C(=O)NCC(COC3=C(C=C(C=C3Br)C(CNC(=O)C4=NOC5(C4)C=C(C(=C(C5O)Br)OC)Br)O)Br)O)C=C1Br)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


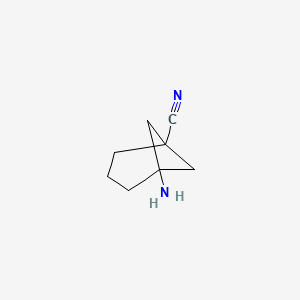
![7-Chloro-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B12845685.png)
![6-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B12845696.png)
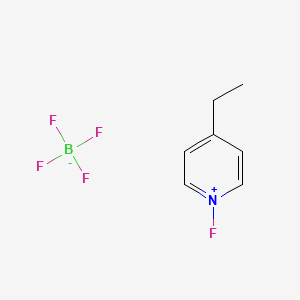
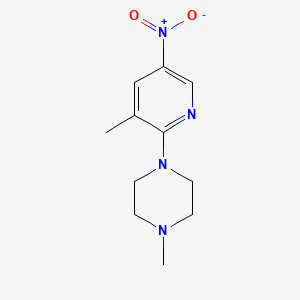
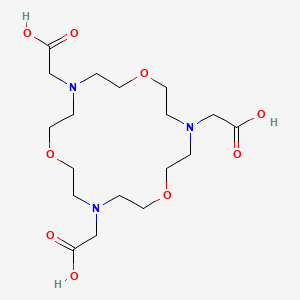
![rel-(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one](/img/structure/B12845726.png)
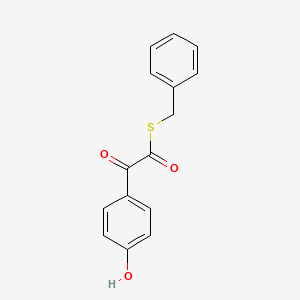

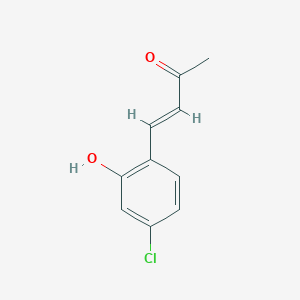
![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl benzoate](/img/structure/B12845754.png)
